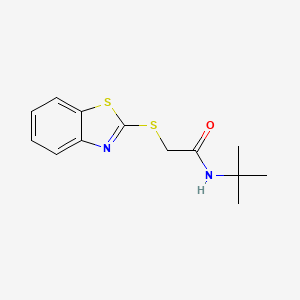![molecular formula C19H21F3N2 B5836400 1-(4-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5836400.png)
1-(4-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine, also known as MTFPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTFPP belongs to the class of piperazine derivatives and has shown promising results in various studies related to its mechanism of action and physiological effects.
Mechanism of Action
1-(4-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine acts as a selective serotonin receptor agonist and has affinity for 5-HT1A, 5-HT1B, and 5-HT2A receptors. It also acts as a dopamine D2 receptor antagonist. 1-(4-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine's mechanism of action is complex and involves the modulation of various neurotransmitters and receptors in the brain.
Biochemical and Physiological Effects:
1-(4-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase serotonin and dopamine levels in the brain, which are associated with mood regulation. 1-(4-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has also been shown to increase neurogenesis, which is the process of generating new neurons in the brain. Additionally, 1-(4-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(4-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine in lab experiments is its high selectivity for serotonin and dopamine receptors. This makes it a useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, one of the limitations of using 1-(4-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 1-(4-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine. One area of interest is its potential use in the treatment of mental disorders such as depression, anxiety, and schizophrenia. Another area of interest is its potential use in cancer treatment, where it has shown promising results in preclinical studies. Additionally, further research is needed to fully understand 1-(4-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine's mechanism of action and its effects on various neurotransmitters and receptors in the brain.
Synthesis Methods
1-(4-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine can be synthesized using a multistep process that involves the reaction of 4-methylbenzylamine with 3-trifluoromethylbenzaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained after purification using column chromatography.
Scientific Research Applications
1-(4-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, psychiatry, and oncology. In neuroscience, 1-(4-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been shown to have anxiolytic and antidepressant effects in animal models. In psychiatry, 1-(4-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been studied for its potential use in the treatment of schizophrenia, bipolar disorder, and other mental disorders. In oncology, 1-(4-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been shown to have anti-cancer properties and has been studied for its potential use in cancer treatment.
properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2/c1-15-5-7-16(8-6-15)14-23-9-11-24(12-10-23)18-4-2-3-17(13-18)19(20,21)22/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYKRSJQCVCFBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-3-{[1-(4-chlorophenyl)ethylidene]amino}-2-(4-ethoxyphenyl)-4-imidazolidinone](/img/structure/B5836321.png)


![1-amino-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-6(5H)-one](/img/structure/B5836355.png)


![N-(2-furylmethyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5836382.png)
![N-(4-chlorobenzyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B5836386.png)

![2-[(2,6-difluorobenzyl)thio]-N-phenylacetamide](/img/structure/B5836394.png)
![1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B5836413.png)

![4-[(4-ethylbenzyl)amino]phenol](/img/structure/B5836425.png)
